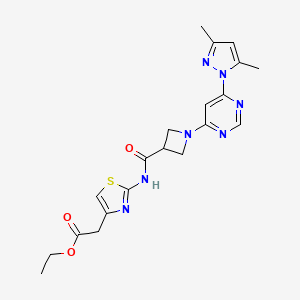

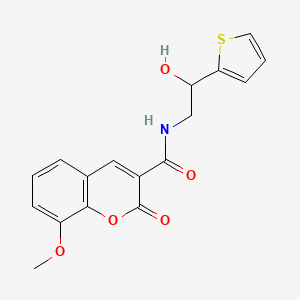

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

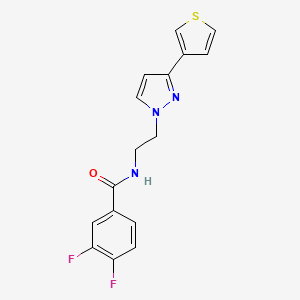

The compound is a derivative of chromene and thiophene, both of which are aromatic organic compounds. Chromenes are a class of chemical compounds consisting of a benzene ring fused with a heterocyclic pyran ring . Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom .

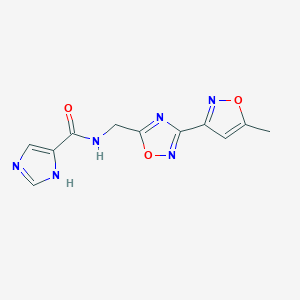

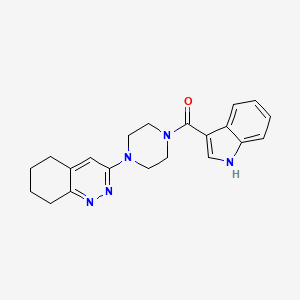

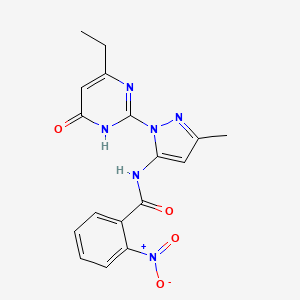

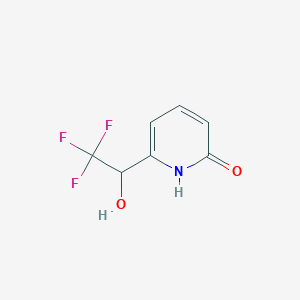

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a chromene moiety, a thiophene moiety, and a carboxamide group, among others .Chemical Reactions Analysis

Thiophenes can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and radical substitution . Chromenes can also participate in a variety of chemical reactions, particularly those involving the aromatic ring .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the thiophene moiety is known to contribute to antimicrobial properties, and modifications to the structure could enhance its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capacity of thiophene derivatives is another area of interest. By scavenging free radicals, these compounds can potentially be used to mitigate oxidative stress-related damage in biological systems, which is a contributing factor in many chronic diseases .

Anticancer Applications

Thiophene derivatives have shown promise in anticancer research. Their ability to interact with DNA and other cellular components can lead to the development of new chemotherapeutic agents that target specific cancer cells with reduced side effects .

Agricultural Chemistry

In the field of agriculture, thiophene derivatives like the one have been explored for their fungicidal activities. They can be used to protect crops from fungal pathogens, thereby improving yield and reducing crop losses .

Organic Electronics

The electronic properties of thiophene make it a valuable component in the development of organic semiconductors. These compounds can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), contributing to the advancement of flexible and wearable electronic devices .

Anesthetic and Analgesic Use

Thiophene derivatives are known to possess anesthetic and analgesic properties. They can be used in medical settings to provide pain relief and as local anesthetics during surgical procedures .

Anti-inflammatory and Analgesic Effects

The compound’s anti-inflammatory and analgesic effects make it a candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs can help manage pain and inflammation in conditions like arthritis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-22-13-5-2-4-10-8-11(17(21)23-15(10)13)16(20)18-9-12(19)14-6-3-7-24-14/h2-8,12,19H,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBGXCMBYBWFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)

![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)

![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)

![(Z)-N-(6-ethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859384.png)

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2859386.png)